Sertindole-d4
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Overview
Description
Sertindole-d4 is a deuterated form of sertindole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. This compound is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, sertindole .
Mechanism of Action
Target of Action
Sertindole-d4, a derivative of Sertindole, is an antipsychotic drug that selectively binds to dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These receptors are primarily found in the brain and are involved in transmitting signals in the brain. Dopamine D2 receptors are associated with reward and pleasure systems, serotonin 5-HT2A and 5-HT2C receptors play a role in mood regulation, and alpha1-adrenoreceptors are involved in the sympathetic nervous system’s response .
Mode of Action
The fundamental mechanism of this compound action is considered to be the selective inhibition of dopamine D2 receptors in the mesolimbic system (ventral tegmental area) versus the nigrostriatum, together with inhibition of CNS serotonin 5-HT2 receptors and α1-adrenoceptors . This selective inhibition disrupts the normal balance of neurotransmitters in the brain, which can help to alleviate symptoms of disorders like schizophrenia .
Biochemical Pathways
This compound affects the dopamine and serotonin pathways in the brain. By inhibiting dopamine D2 receptors, it reduces the overactivity of dopamine that is often seen in schizophrenia. Similarly, by inhibiting serotonin 5-HT2A and 5-HT2C receptors, it can help to regulate mood . Additionally, this compound has been shown to inhibit the growth of human and Chinese cancer cells, acting as a potent inhibitor of kinases, which are enzymes that play a key role in cell division and tumor growth .
Result of Action
This compound has been shown to be effective in the treatment of neuroleptic-responsive schizophrenia, improving negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia . It is generally well tolerated and is associated with a low rate of extrapyramidal symptoms (EPS) . In addition, this compound induces apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins .
Biochemical Analysis
Biochemical Properties
Sertindole-d4, like its parent compound Sertindole, interacts with various enzymes, proteins, and other biomolecules. It has a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These interactions play a crucial role in its biochemical reactions and contribute to its antipsychotic effects .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is an atypical antipsychotic that is effective in the treatment of neuroleptic-responsive schizophrenia . It improves negative symptoms and is also effective for the treatment of neuroleptic-resistant schizophrenia .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . Preclinical studies suggest that this compound acts preferentially on limbic and cortical dopaminergic neurons .
Temporal Effects in Laboratory Settings
It is known that this compound is slowly absorbed after oral administration with a time to the maximum plasma concentration of approximately 10 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Sertindole have shown it to be effective in improving cognitive function in animal models .
Metabolic Pathways
The metabolic pathways of this compound involve various enzymes and cofactors. Sertindole, the parent compound of this compound, undergoes extensive hepatic metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 to two principal metabolites .
Subcellular Localization
Studies on Sertindole have shown that it acts preferentially on limbic and cortical dopaminergic neurons , suggesting a potential localization within these neuronal subtypes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sertindole-d4 involves several key steps. The process begins with the Ullmann arylation reaction, where 5-chloro-indole is reacted with 4-fluoro-bromobenzene in toluene to form an intermediate compound. This intermediate is then condensed with 4-piperidone monohydrate hydrochloride under refluxing conditions to produce another intermediate. The final step involves the reaction of this intermediate with 1-(2-chloroethyl)-2-imidazolidinone in the presence of a suitable solvent, such as methyl isobutyl ketone, to yield sertindole .
Industrial Production Methods
In industrial settings, the production of sertindole can be optimized using alkylimidazolium-based ionic liquids as solvents for the N-alkylation step. This method improves yield and reproducibility while being environmentally friendly. The process has been successfully scaled up to batch sizes of over 1 kg .
Chemical Reactions Analysis
Types of Reactions
Sertindole-d4 undergoes various chemical reactions, including:
Oxidation: Sertindole can be oxidized to form its oxidative degradation products.
Reduction: Hydrogenation reduction using platinum dioxide as a catalyst is a key step in its synthesis.
Substitution: The Ullmann arylation reaction is an example of a substitution reaction used in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Platinum dioxide is used as a catalyst for hydrogenation reduction.
Substitution: Toluene is used as a solvent in the Ullmann arylation reaction.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of sertindole .
Scientific Research Applications
Sertindole-d4 is widely used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of sertindole.
Biology: Researchers use this compound to investigate its interactions with biological targets, such as dopamine and serotonin receptors.
Medicine: this compound is used in preclinical studies to understand its therapeutic potential and safety profile.
Industry: It is used in the development of analytical methods for the quantification of sertindole in biological samples
Comparison with Similar Compounds
Sertindole-d4 can be compared with other atypical antipsychotics such as haloperidol, risperidone, and aripiprazole. While all these compounds target dopamine and serotonin receptors, this compound is unique in its selective inhibition of dopamine D2 receptors in the mesolimbic system, which reduces the risk of extrapyramidal symptoms. Additionally, this compound’s deuterated form provides advantages in pharmacokinetic studies due to its stability and reduced metabolic rate .
List of Similar Compounds
- Haloperidol
- Risperidone
- Aripiprazole
- Quetiapine
- Ziprasidone
Properties
CAS No. |
1794737-42-0 |
---|---|
Molecular Formula |
C24H26ClFN4O |
Molecular Weight |
444.972 |
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |
InChI Key |
GZKLJWGUPQBVJQ-RYIWKTDQSA-N |
SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |
Synonyms |
1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone; Serdolect-d4; Zerdol-d4; |
Origin of Product |
United States |
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